Synthetic Yield Advantage in a Cascade Process vs. Conventional Methods
A patented cascade synthesis method for Methyl 2-(chlorosulfonyl)-3-methylbenzoate achieves a significantly higher yield compared to conventional multi-step routes for analogous sulfonyl chlorides, which often suffer from side reactions and lower overall efficiency [1]. The described process utilizes a benzyl thioether intermediate that is directly oxidized without isolation, streamlining production and reducing waste [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield >70% (cascade process) |
| Comparator Or Baseline | Conventional diazotization/sulfonochlorination for analogous benzoate sulfonyl chlorides |
| Quantified Difference | Yield improvement of at least 10-20% based on typical yields of 50-60% for conventional methods. |
| Conditions | Reaction of 2-nitro-3-methylbenzoate with benzylisothiourea hydrochloride, followed by direct oxidation (CN112979506A). |
Why This Matters
Higher synthetic yield directly reduces the cost per unit of the intermediate, improving procurement economics and supply chain reliability for large-scale research or production.
- [1] CN112979506A. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Chinese Patent. View Source
